molecular formula C25H48O2 B107802 Methyl (Z)-tetracos-15-enoate CAS No. 2733-88-2

Methyl (Z)-tetracos-15-enoate

Cat. No. B107802
CAS RN: 2733-88-2
M. Wt: 380.6 g/mol
InChI Key: AINIZSBLAFHZCP-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Biosynthesis and Production

Nervonic acid (NA) is a major very long-chain monounsaturated fatty acid found in the white matter of mammalian brains . It is synthesized from oleic acid through fatty acid elongation . The biosynthesis of NA has been studied for decades, but it is yet to be fully illustrated . Recent advances in synthetic biology and metabolic engineering have led to the de novo synthesis of nervonic acid in Yarrowia lipolytica .

Neurological Development

NA plays a critical role in neurological development . It is a necessary fatty acid, essential for brain development and maintenance of neuronal biosynthesis and improvement . It has been demonstrated that increasing the amount of nervonic acid in the daily diet of mice improves their energy metabolism .

Treatment of Psychotic Disorders

NA level has been found to be significantly decreased in individuals with a psychotic disorder . As a major component of the myelin sheath, reduced levels of NA may reflect the sub-optimal myelin status in individuals at a high risk of developing psychotic disorders .

Dietary Supplementation

The use of NA supplements has become an established method for the treatment of symptoms of several neurological disorders . Nervonic acid is also a natural component of breast milk, which helps in the development of the infant’s nervous system and promotes their growth .

Pharmaceutical Research

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds . It has been widely used to prevent and treat related diseases of the brain nervous system .

Inhibition of HIV-1 RT Activity

Studies have shown that nervonic acid can inhibit HIV-1 RT activity in a dose-dependent manner as a non-competitive inhibitor .

Mechanism of Action

Target of Action

Nervonic acid methyl ester, also known as Methyl nervonate or Methyl (Z)-tetracos-15-enoate or METHYL CIS-15-TETRACOSENOATE, is a very long chain fatty acid . It is particularly abundant in sphingolipids, such as sphingomyelin in the myelin sheath of nerve fibers . Therefore, the primary targets of this compound are the sphingolipids in the nervous tissue .

Mode of Action

The compound interacts with its targets, the sphingolipids, by integrating into the myelin sheath of nerve fibers . This interaction results in the enrichment of the nervous tissue, which is crucial for the proper functioning of the nervous system .

Biochemical Pathways

The biosynthesis of Nervonic acid methyl ester starts from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are first condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic acid .

Pharmacokinetics

It is known that the compound is an ester version of the free acid, which may be more suitable for the formulation of fatty acid-containing diets and dietary supplements .

Result of Action

The molecular and cellular effects of Nervonic acid methyl ester’s action are significant. It plays a critical role in the treatment of psychotic disorders and neurological development . It is poorly produced in demyelinating disorders, including multiple sclerosis and adrenoleukodystrophy, suggesting that dietary supplementation may be beneficial .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties .

properties

IUPAC Name

methyl (Z)-tetracos-15-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINIZSBLAFHZCP-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311780
Record name Nervonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (Z)-tetracos-15-enoate

CAS RN

2733-88-2
Record name Nervonic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2733-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (Z)-tetracos-15-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nervonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-tetracos-15-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (Z)-tetracos-15-enoate
Reactant of Route 2
Methyl (Z)-tetracos-15-enoate
Reactant of Route 3
Reactant of Route 3
Methyl (Z)-tetracos-15-enoate
Reactant of Route 4
Reactant of Route 4
Methyl (Z)-tetracos-15-enoate
Reactant of Route 5
Reactant of Route 5
Methyl (Z)-tetracos-15-enoate
Reactant of Route 6
Reactant of Route 6
Methyl (Z)-tetracos-15-enoate

Q & A

Q1: What are the primary sources of nervonic acid methyl ester, and how is it typically isolated?

A1: Nervonic acid methyl ester is found naturally in various sources, including Acer Truncatum buge oil [] and Indian mustard plant (Brassica juncea) oil []. In the case of Acer Truncatum buge oil, the isolation process involves first converting the oil's fatty acids into fatty acid methyl esters. Nervonic acid methyl ester is then separated from this mixture using a urea-inclusion method, which selectively traps the desired compound [].

Q2: Can you describe the structural characteristics of nervonic acid methyl ester?

A2: Nervonic acid methyl ester, also known as methyl nervonate or methyl (Z)-tetracos-15-enoate, is a long-chain fatty acid methyl ester. While the provided research papers don't explicitly state its molecular formula and weight, these can be deduced from its structure:

    Q3: The research mentions the identification of nervonic acid methyl ester in Indian mustard plant oil. What was the context of this identification, and what other fatty acid methyl esters were found alongside it?

    A3: The research on Indian mustard plant oil aimed to study the impact of potassium and liquid humate on oil yield and composition []. Gas Chromatography-Coupled with Mass Spectrometry (GC-MS) analysis revealed nervonic acid methyl ester as a minor component of the oil. Major components included unsaturated fatty acid methyl esters like linoleic acid methyl ester, methyl 11-eicosenoate, and ethyl 13-docosenoate. Other identified compounds included palmitic acid methyl ester, stearic acid methyl ester, methyl 18-methylnonadecanoate, lignoceric acid methyl ester, and cis-13-eicosenoic acid methyl ester [].

    Q4: One paper explored the production of biodiesel from chicken fat using subcritical methanol. Was nervonic acid methyl ester identified in the resulting biodiesel, and what does this imply about the chicken fat itself?

    A4: Yes, nervonic acid methyl ester was one of the identified components in the biodiesel produced from chicken fat using the subcritical methanol process []. This finding implies that the original chicken fat contained nervonic acid, which was then converted to its methyl ester during the transesterification reaction involved in biodiesel production.

    Q5: Apart from its presence in natural sources and biodiesel, is there any research highlighting other potential applications of nervonic acid methyl ester?

    A5: While the provided research focuses on nervonic acid methyl ester in naturally occurring contexts, its presence in Aspergillus neoniveus, a fungus known to produce bioactive compounds, suggests further research potential []. Although not directly investigated in these papers, the identification of nervonic acid methyl ester alongside other bioactive metabolites hints at possible applications in areas such as pharmaceuticals or agricultural chemistry. Further investigation is needed to explore these possibilities.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.